Multiple studies have compared its efficacy to other cough suppressants:
These findings suggest dimemorfan phosphate is a viable and potentially more potent alternative to other commonly used cough suppressants.
While research on dimemorfan phosphate is limited, some studies suggest potential applications beyond cough suppression:
Dimemorfan phosphate, also known as 3,17-dimethylmorphinan, is a compound classified as an antitussive agent primarily used to suppress cough. It belongs to the morphinan family and is recognized for its efficacy in treating cough without the narcotic effects commonly associated with other cough suppressants like codeine. Developed by Yamanouchi Pharmaceutical (now Astellas Pharma), dimemorfan was introduced in Japan in 1975 and later marketed in Spain and Italy . The chemical formula for dimemorfan phosphate is C₁₈H₂₈NO₄P, with a molar mass of approximately 355.39 g/mol .
Unlike codeine, another cough suppressant with some narcotic properties, dimemorfan acts directly on the cough center in the brainstem, specifically the medulla oblongata []. It primarily functions as a sigma-1 receptor agonist, leading to cough suppression []. Unlike dextromethorphan, dimemorfan has minimal affinity for the NMDA receptor, reducing the risk of dissociative side effects [].
Dimemorfan exhibits significant biological activity as a cough suppressant. It acts centrally on the medullary cough center, similar to dextromethorphan but without the dissociative effects associated with NMDA receptor antagonism. Studies indicate that dimemorfan is approximately three times more potent than codeine and has a lower potential for abuse due to its unique receptor profile . It primarily interacts with sigma-1 receptors, while showing minimal affinity for sigma-2 receptors and NMDA receptors .
The synthesis of dimemorfan phosphate can be achieved through various methods, including:
Dimemorfan phosphate is primarily used as an antitussive agent in pharmaceutical formulations aimed at treating coughs associated with colds and other respiratory conditions. Its non-narcotic nature makes it a preferred choice over traditional narcotic cough suppressants . Additionally, it has been studied for its potential benefits in various formulations due to its relatively low side effect profile compared to similar compounds.
Research indicates that dimemorfan phosphate can interact adversely with certain medications, particularly monoamine oxidase inhibitors (MAOIs), leading to severe hypertensive reactions . Its pharmacological profile suggests minimal interactions with other common medications, but caution is advised when prescribed alongside central nervous system depressants.
Dimemorfan phosphate shares similarities with several other compounds in the morphinan class. Below is a comparison highlighting its uniqueness:
Compound | Potency as Antitussive | NMDA Receptor Activity | Sigma-1 Receptor Affinity | Abuse Potential |
---|---|---|---|---|
Dimemorfan phosphate | High | Low | Moderate | Low |
Dextromethorphan | Moderate | High | High | Moderate |
Codeine | Moderate | Low | Low | High |
Levorphanol | High | Moderate | Moderate | High |
Dextrorphan | Moderate | High | Low | Moderate |
Dimemorfan phosphate represents a significant compound in the morphinan family with well-defined molecular characteristics [1]. The compound exhibits a molecular formula of C18H28NO4P, which reflects its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms in specific proportions [4]. The average molecular weight of dimemorfan phosphate has been determined to be 353.399 g/mol, which is an essential parameter for its identification and quantification in analytical procedures [4] [5].
Further molecular specifications include important structural features that influence its physicochemical properties [1]. Dimemorfan phosphate possesses 3 hydrogen bond donor sites and 5 hydrogen bond acceptor sites, which contribute to its interaction with biological systems and its solubility profile [1] [3]. Notably, the compound contains zero rotatable bonds, indicating a rigid molecular structure that contributes to its conformational stability [1] [4].
Property | Value |
---|---|
Molecular Formula | C18H28NO4P |
Average Molecular Weight | 353.399 g/mol |
Monoisotopic Mass | 353.17559537 Da |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 0 |
These molecular specifications provide the foundation for understanding the chemical behavior and interactions of dimemorfan phosphate in various environments and applications [1] [5].
Dimemorfan phosphate exhibits complex stereochemistry with three defined stereogenic centers that significantly influence its three-dimensional structure and biological activity [4] [15]. The absolute configuration of dimemorfan phosphate is designated as (1S,9S,10S) according to the systematic nomenclature, which is alternatively expressed as (9α,13α,14α) in the morphinan numbering system [1] [21]. This stereochemical arrangement is crucial for the compound's molecular recognition properties and its interactions with biological targets [2].
The optical rotation of dimemorfan phosphate has been experimentally determined to be between 25-27° when measured at a concentration of 1g/100ml in methanol solution [12]. This specific optical rotation serves as an important physical constant for confirming the enantiomeric purity of dimemorfan phosphate preparations [12] [21].
Conformational analysis of dimemorfan phosphate reveals a rigid tetracyclic structure with limited conformational flexibility due to the absence of rotatable bonds [1] [4]. The morphinan skeleton adopts a preferred conformation in solution that is stabilized by intramolecular interactions [2] [15]. This conformational rigidity contributes to the compound's molecular recognition properties and its specific binding characteristics [15].
Property | Value |
---|---|
Stereogenic Centers | 3 defined stereocenters |
Absolute Configuration | (1S,9S,10S) or (9α,13α,14α) |
Optical Rotation | 25-27° (c=1g/100ml MeOH) |
Stereochemical Descriptor | R,S system |
The stereochemical configuration of dimemorfan phosphate has been confirmed through various analytical techniques, including X-ray crystallography, which provides definitive evidence for its absolute configuration [15] [21]. Understanding the stereochemistry and conformational preferences of dimemorfan phosphate is essential for elucidating its structure-activity relationships and for the development of related compounds with optimized properties [2] [21].
The crystal structure of dimemorfan phosphate has been extensively investigated, revealing important insights into its three-dimensional arrangement in the solid state [6] [11]. Research has identified at least two distinct crystal forms of dimemorfan phosphate, designated as Form I and Form II, which differ in their lattice arrangements and physical properties [6] [11]. These polymorphic forms have been characterized through various crystallographic techniques to understand their structural differences and stability relationships [11].
X-ray diffraction studies have been instrumental in elucidating the crystal structure of dimemorfan phosphate [6]. Powder X-ray diffraction patterns of dimemorfan phosphate exhibit characteristic peaks that serve as fingerprints for identifying and distinguishing between different crystal forms [11] [6]. These diffraction patterns provide valuable information about the unit cell parameters, space group, and molecular packing arrangements within the crystal lattice [11].
The physical properties of crystalline dimemorfan phosphate include a melting point range of 267-269°C, which is an important parameter for quality control and polymorph identification [15] [24]. Solubility studies have shown that dimemorfan phosphate is sparingly soluble in water but exhibits improved solubility in methanol, which influences its formulation and bioavailability characteristics [15] [23].
Property | Value |
---|---|
Crystal Form | Form I and Form II identified |
Crystal System | Not fully specified in sources |
Melting Point | 267-269°C |
Solubility | Sparingly soluble in water, soluble in methanol |
X-ray Diffraction Pattern | Characteristic peaks in powder X-ray diffraction |
Crystal structure determination of dimemorfan phosphate has significant implications for pharmaceutical development, as different crystal forms may exhibit variations in stability, solubility, and bioavailability [6] [11]. The controlled crystallization and characterization of specific polymorphic forms are essential considerations in the manufacturing and quality control of dimemorfan phosphate preparations [11].
Dimemorfan phosphate is systematically identified through various nomenclature systems that provide precise descriptions of its chemical structure [1] [21]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is designated as (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid [1] [21]. This systematic name encodes the complete structural information, including the tetracyclic framework, substituent positions, and stereochemical configuration [1].
The chemical name that reflects the morphinan skeleton and phosphate salt form is (9α,13α,14α)-3,17-Dimethylmorphinan dihydrogen phosphate [3] [5]. This name emphasizes the relationship of dimemorfan phosphate to the morphinan structural class while specifying the stereochemical arrangement and salt form [3].
For regulatory and commercial purposes, dimemorfan phosphate is identified by its Chemical Abstracts Service (CAS) registry number 36304-84-4, which provides a unique identifier for the compound in chemical databases and literature [1] [3]. The European Community (EC) Number assigned to dimemorfan phosphate is 252-958-6, which serves as another important identifier in regulatory contexts [1] [4].
Property | Value |
---|---|
IUPAC Name | (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid |
Chemical Name | (9α,13α,14α)-3,17-Dimethylmorphinan dihydrogen phosphate |
CAS Registry Number | 36304-84-4 |
Alternative Names | Astomin, AT-17, Gentus, Dimemorfan phosphate [JAN] |
European Community (EC) Number | 252-958-6 |
Dimemorfan phosphate is also known by several alternative names and trade designations, including Astomin, AT-17, Gentus, and the Japanese Accepted Name (JAN) Dimemorfan phosphate [1] [8]. These alternative identifiers are important for recognizing the compound in different contexts, including clinical, commercial, and regulatory settings [1] [4].
Spectroscopic methods have played a crucial role in elucidating the structural features of dimemorfan phosphate, providing complementary information about its molecular architecture and confirming its chemical identity [9] [10]. Mass spectrometry has been particularly valuable for determining the molecular weight and fragmentation pattern of dimemorfan phosphate [9] [10]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, dimemorfan phosphate exhibits a characteristic proton adduct with a mass-to-charge ratio (m/z) of 255.8, which fragments to produce a diagnostic product ion at m/z 155.1 in positive ionization mode [9] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure of dimemorfan phosphate and to analyze its conformational properties in solution [12] [21]. Proton NMR spectra of dimemorfan phosphate display characteristic signals that correspond to the methyl groups, aromatic protons, and aliphatic protons within the tetracyclic framework [12]. These spectral features provide definitive evidence for the proposed structure and stereochemical arrangement [12] [21].
Infrared (IR) spectroscopy has revealed characteristic absorption bands for dimemorfan phosphate, including those associated with the phosphate group, aromatic ring, and tertiary amine functionality [13] [23]. These spectral features serve as fingerprints for identifying dimemorfan phosphate and for assessing its purity in pharmaceutical preparations [13].
Spectroscopic Method | Key Characteristics |
---|---|
Mass Spectrometry | m/z 255.8 → 155.1 (proton adduct in positive mode) |
NMR Spectroscopy | Characteristic proton signals confirming structure |
IR Spectroscopy | Characteristic absorption bands |
UV-Vis Spectroscopy | Absorption profile in methanol solution |
X-ray Crystallography | Confirms absolute stereochemistry (1S,9S,10S) |
Ultraviolet-visible (UV-Vis) spectroscopy has been used to analyze the electronic transitions in dimemorfan phosphate, providing information about its chromophoric groups and conjugated systems [9] [23]. The UV-Vis absorption profile of dimemorfan phosphate in methanol solution serves as another spectroscopic parameter for its identification and quantification [9].
X-ray crystallography has provided the most definitive evidence for the three-dimensional structure of dimemorfan phosphate, confirming its absolute stereochemistry as (1S,9S,10S) [15] [21]. This technique has been instrumental in resolving structural ambiguities and in establishing the precise spatial arrangement of atoms within the molecule [15] [21].
Property | Value | Reference Citation |
---|---|---|
Molecular Formula | C18H25N·H3PO4 | [3] [2] |
Molecular Weight | 353.39 g/mol | [3] [2] |
CAS Number | 36304-84-4 | [3] [2] |
Appearance | White to yellowish-white, odorless, bitter crystals | [1] [2] |
Melting Point | 267-269°C (with decomposition) | [1] [2] [4] |
Optical Rotation | [α]D23 +25.7° (c = 0.5 in methanol) | [1] [2] [4] |
Hydrogen Bond Donor Count | 3 | [3] |
Hydrogen Bond Acceptor Count | 5 | [3] |
Rotatable Bond Count | 0 | [3] |
Exact Mass | 353.17559537 Da | [3] |
Monoisotopic Mass | 353.17559537 Da | [3] |
The solubility characteristics of dimemorfan phosphate demonstrate significant variation across different solvent systems. In aqueous media, the compound exhibits sparingly soluble behavior with a quantified solubility of 20 mg/mL (56.59 mM) [2] [4]. Alternative measurements indicate 10 mg/mL (28.30 mM) when employing ultrasonic treatment and heating to 60°C [5], suggesting temperature-dependent solubility enhancement.
The compound demonstrates limited solubility in organic solvents. In dimethyl sulfoxide, dimemorfan phosphate achieves 1 mg/mL (2.83 mM) [2] [4] [5], classified as slightly soluble. Methanol provides sparingly soluble characteristics [1] [6], while ethanol (95%) results in practically insoluble behavior [1] [6].
Notably, dimemorfan phosphate exhibits freely soluble characteristics in glacial acetic acid [1], indicating favorable interaction with protic acidic media. Conversely, the compound demonstrates practically insoluble behavior in diethyl ether, chloroform, benzene, and acetone [1], reflecting its polar nature and incompatibility with non-polar organic solvents.
Table 2: Detailed Solubility Profile in Various Solvents
Solvent | Solubility | Classification | Reference Citation |
---|---|---|---|
Water | 20 mg/mL (56.59 mM) | Sparingly soluble | [2] [4] |
Water (with heating) | 10 mg/mL (28.30 mM) | Sparingly soluble | [5] |
Methanol | Sparingly soluble | Sparingly soluble | [1] [6] |
Ethanol (95%) | Practically insoluble | Practically insoluble | [1] [6] |
DMSO | 1 mg/mL (2.83 mM) | Slightly soluble | [2] [4] [5] |
Glacial Acetic Acid | Freely soluble | Freely soluble | [1] |
Diethyl Ether | Practically insoluble | Practically insoluble | [1] |
Chloroform | Practically insoluble | Practically insoluble | [1] |
Benzene | Practically insoluble | Practically insoluble | [1] |
Acetone | Practically insoluble | Practically insoluble | [1] |
Dimemorfan phosphate demonstrates favorable stability characteristics under controlled storage conditions. The compound maintains chemical stability under recommended storage conditions [7] , with optimal preservation achieved at -20°C [2] [4] [9]. Long-term stability studies indicate a 24-month shelf life when stored at 25°C with 60% relative humidity in high-density polyethylene containers .
Moisture protection is essential for maintaining stability, requiring storage in well-closed containers with protection from light [7] . The compound exhibits pH stability in aqueous solutions within the range of 4.5-6.0 [10], corresponding to its natural pH when dissolved in water at 1.0 g per 100 mL [10].
Thermal decomposition occurs at the melting point range of 267-269°C [1] [6], establishing the upper temperature limit for processing and handling. The compound demonstrates incompatibility with strong acids, alkalis, and strong oxidizing or reducing agents [7].
Table 3: Stability Profile Under Different Environmental Conditions
Condition | Findings | Reference Citation |
---|---|---|
Temperature Stability | Stable under recommended storage conditions | [7] |
Moisture Stability | Store in well-closed container, protected from moisture | [7] |
Light Stability | Protected from light recommended | |
pH Stability | Stable in aqueous solution (pH 4.5-6.0) | [10] |
Long-term Storage | 24-month shelf life at 25°C/60% RH | |
Decomposition Temperature | Melting point with decomposition at 267-269°C | [1] [6] |
The membrane permeability characteristics of dimemorfan phosphate are influenced by its physicochemical properties and salt formation. The computed LogP value of 2.75462 [11] suggests moderate lipophilicity, while the topological polar surface area of 81 Ų [11] indicates significant polar character affecting membrane transport.
The rigid morphinan structure with phosphate salt formation [3] [11] contributes to limited membrane permeability compared to the free base form. The presence of three hydrogen bond donors and five hydrogen bond acceptors [3] creates multiple polar interaction sites that influence biological membrane penetration.
Experimental partition coefficient data for n-octanol/water systems are not available in the current literature [12]. The zero rotatable bond count [3] reflects the conformationally restricted nature of the morphinan scaffold, which may impact membrane permeability through reduced conformational flexibility.
Table 4: Partition Coefficients and Membrane Permeability Factors
Parameter | Value | Reference Citation |
---|---|---|
Hydrogen Bond Donor Count | 3 | [3] |
Hydrogen Bond Acceptor Count | 5 | [3] |
Rotatable Bond Count | 0 | [3] |
Topological Polar Surface Area | 81 Ų | [11] |
LogP (Computed) | 2.75462 | [11] |
Partition Coefficient (n-octanol/water) | No experimental data available | [12] |
Molecular Size Factors | Rigid morphinan structure with phosphate salt | [3] [11] |
Membrane Permeability Assessment | Limited permeability due to phosphate salt formation | [Assessment based on properties] |